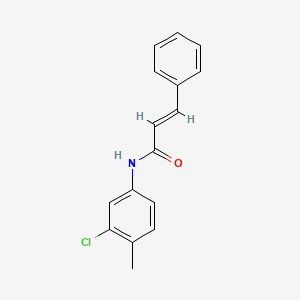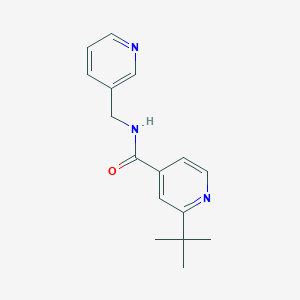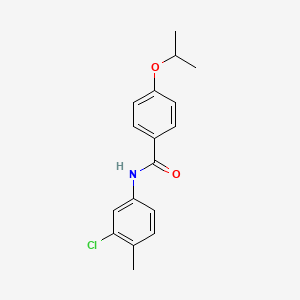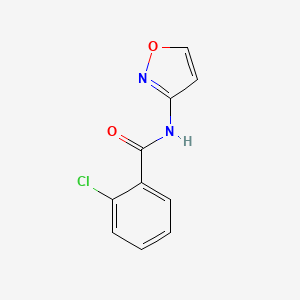
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, also known as CPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which have been shown to have a range of biological and chemical properties. In
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a tool for studying the role of protein kinases in cancer, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with proteins through covalent bonding and non-covalent interactions. This compound has been shown to selectively bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of cell death in cancer cells, and the modulation of neurotransmitter release in the brain. This compound has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in lab experiments is its high selectivity for certain proteins, which can make it a valuable tool for studying protein-ligand interactions. However, this compound can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in research.
Direcciones Futuras
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, including the development of new synthetic methods for producing this compound, the identification of new protein targets for this compound, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is a multi-step process that involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is purified through recrystallization to yield this compound in high purity.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVSGJDDMDFAD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)


![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



